molecular formula C27H24N4O2S3 B15034762 2-[(3-Allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-D]pyrimidin-2-YL)sulfanyl]-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[B]thien-2-YL)acetamide

2-[(3-Allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-D]pyrimidin-2-YL)sulfanyl]-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[B]thien-2-YL)acetamide

Cat. No.: B15034762
M. Wt: 532.7 g/mol
InChI Key: PSPCRHICWWGFHW-UHFFFAOYSA-N
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Description

2-[(3-Allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-D]pyrimidin-2-YL)sulfanyl]-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[B]thien-2-YL)acetamide is a complex organic compound that features multiple functional groups, including thieno[2,3-D]pyrimidine, cyclohepta[B]thiene, and acetamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-D]pyrimidin-2-YL)sulfanyl]-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[B]thien-2-YL)acetamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Thieno[2,3-D]pyrimidine Core: This can be achieved by cyclization reactions involving appropriate starting materials such as thiophene derivatives and guanidine.

    Introduction of the Allyl and Phenyl Groups: These groups can be introduced via alkylation and Friedel-Crafts acylation reactions.

    Formation of the Cyclohepta[B]thiene Moiety: This can be synthesized through cyclization reactions involving suitable precursors.

    Coupling Reactions: The final step involves coupling the thieno[2,3-D]pyrimidine and cyclohepta[B]thiene moieties through a sulfanyl linkage, followed by acetamide formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the allyl and phenyl groups.

    Reduction: Reduction reactions could target the oxo and cyano groups.

    Substitution: Nucleophilic and electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like sodium methoxide (NaOCH3) for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

This compound could be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

Biology

In biological research, this compound might be investigated for its potential as a drug candidate, given its complex structure and multiple functional groups that could interact with biological targets.

Medicine

The compound could be explored for its pharmacological properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In industrial applications, this compound might be used in the development of new polymers, coatings, or other materials with specialized functions.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It could interact with cellular receptors, altering their activity and downstream signaling pathways.

    DNA Intercalation: The compound might intercalate into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

    2-[(3-Allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-D]pyrimidin-2-YL)sulfanyl]-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[B]thien-2-YL)acetamide: shares similarities with other thieno[2,3-D]pyrimidine derivatives and cyclohepta[B]thiene compounds.

Uniqueness

  • The unique combination of functional groups in this compound sets it apart from other similar compounds, potentially offering distinct chemical and biological properties.

Properties

Molecular Formula

C27H24N4O2S3

Molecular Weight

532.7 g/mol

IUPAC Name

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-oxo-5-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C27H24N4O2S3/c1-2-13-31-26(33)23-20(17-9-5-3-6-10-17)15-34-25(23)30-27(31)35-16-22(32)29-24-19(14-28)18-11-7-4-8-12-21(18)36-24/h2-3,5-6,9-10,15H,1,4,7-8,11-13,16H2,(H,29,32)

InChI Key

PSPCRHICWWGFHW-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=C(C4=C(S3)CCCCC4)C#N)SC=C2C5=CC=CC=C5

Origin of Product

United States

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